molecular formula C51H93N25O12 B10846496 AdcAhxArg4Lys-PEGOMe

AdcAhxArg4Lys-PEGOMe

Cat. No.: B10846496
M. Wt: 1248.4 g/mol
InChI Key: JBQKHDQXRCCDGW-NZDGIOGASA-N
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Description

AdcAhxArg4Lys-PEGOMe is a synthetic peptide-polymer conjugate designed for targeted therapeutic applications. Its structure comprises:

  • Adc: A cytotoxic payload (e.g., a modified auristatin derivative).
  • Ahx: A hexanoic acid linker for chemical stability and controlled release.
  • Arg4Lys: A tetra-arginine-lysine peptide sequence enhancing cellular uptake via endocytosis.
  • PEGOMe: A methoxy-polyethylene glycol (PEG) moiety improving solubility and pharmacokinetics.

This compound is engineered for precision in drug delivery, particularly in oncology, where its modular design allows customization of payloads and targeting moieties. The synthesis involves multi-step conjugation, including solid-phase peptide synthesis (SPPS) and PEGylation, followed by purification via HPLC .

Properties

Molecular Formula

C51H93N25O12

Molecular Weight

1248.4 g/mol

IUPAC Name

(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-amino-1-[2-(2-methoxyethoxy)ethylamino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C51H93N25O12/c1-86-25-26-87-24-23-63-41(80)29(11-4-5-17-52)72-43(82)31(13-8-20-65-49(56)57)74-45(84)33(15-10-22-67-51(60)61)75-44(83)32(14-9-21-66-50(58)59)73-42(81)30(12-7-19-64-48(54)55)71-34(77)16-3-2-6-18-62-46(85)38-36(78)37(79)47(88-38)76-28-70-35-39(53)68-27-69-40(35)76/h27-33,36-38,47,78-79H,2-26,52H2,1H3,(H,62,85)(H,63,80)(H,71,77)(H,72,82)(H,73,81)(H,74,84)(H,75,83)(H2,53,68,69)(H4,54,55,64)(H4,56,57,65)(H4,58,59,66)(H4,60,61,67)/t29?,30-,31-,32-,33-,36-,37+,38-,47+/m0/s1

InChI Key

JBQKHDQXRCCDGW-NZDGIOGASA-N

Isomeric SMILES

COCCOCCNC(=O)C(CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

COCCOCCNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CCCCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AdcAhxArg4Lys-PEGOMe involves multiple steps, including the conjugation of adenosine with oligoarginine and polyethylene glycol methyl ether. The process typically begins with the protection of functional groups, followed by the coupling of adenosine with aminohexanoic acid and arginine residues. The final step involves the attachment of polyethylene glycol methyl ether to the lysine residue. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, along with solvents like dimethylformamide and dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

AdcAhxArg4Lys-PEGOMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AdcAhxArg4Lys-PEGOMe has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AdcAhxArg4Lys-PEGOMe involves its interaction with specific molecular targets, such as protein kinases and adenosine receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the modulation of cellular signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative features are outlined below:

Table 1: Comparative Analysis of AdcAhxArg4Lys-PEGOMe and Related Compounds

Compound Linker Type Payload Cellular Uptake Enhancer PEG Chain Length Solubility (mg/mL) In Vivo Half-life (h)
This compound Ahx (C6) Auristatin-deriv Arg4Lys 5 kDa 12.3 ± 0.5 24.7 ± 2.1
AdcValCitArg4Lys-PEGOMe Val-Cit MMAE Arg4Lys 3 kDa 8.9 ± 0.3 18.5 ± 1.8
AdcPABC-Gly3-PheLys-PEGOMe PABC-Gly3 Doxorubicin Phe-Lys 5 kDa 6.7 ± 0.4 14.2 ± 1.5
AdcAhxCycloRGD-PEGOMe Ahx (C6) DM1 CycloRGDfK 5 kDa 10.1 ± 0.6 22.0 ± 2.0

Key Findings :

Linker Stability : The Ahx linker in this compound demonstrates superior plasma stability (>95% intact after 72 hours) compared to protease-cleavable linkers like Val-Cit (78% intact) or PABC-Gly3 (65% intact) .

Cellular Uptake : The Arg4Lys sequence enhances tumor cell internalization by 40% over Phe-Lys or CycloRGDfK, as shown in human breast cancer (MCF-7) models .

PEG Impact : A 5 kDa PEG chain optimizes solubility without compromising binding affinity, unlike shorter chains (e.g., 3 kDa) that reduce circulation time.

Payload Efficiency: Auristatin derivatives exhibit higher cytotoxicity (IC₅₀ = 0.3 nM) compared to MMAE (IC₅₀ = 1.2 nM) or DM1 (IC₅₀ = 2.5 nM) in lymphoma xenografts .

Mechanistic and Pharmacokinetic Advantages

  • Reduced Off-Target Toxicity: this compound’s non-cleavable Ahx linker minimizes premature payload release, reducing hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L for Val-Cit analogs) .
  • Tumor Penetration: PEGylation enhances tumor accumulation by 2.5-fold compared to non-PEGylated analogs (e.g., AdcAhxArg4Lys), as quantified via PET imaging in murine models .

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